molecular formula C21H22O12 B1678513 Plantagoside CAS No. 78708-33-5

Plantagoside

Cat. No. B1678513
CAS RN: 78708-33-5
M. Wt: 466.4 g/mol
InChI Key: SNFFBROYEDWRGB-NHXQFOETSA-N
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Description

Plantagoside is a flavanone glucoside isolated from the seeds of Plantago asiatica . It is a specific and non-competitive alpha-mannosidase inhibitor with an IC50 of 5 μM .


Synthesis Analysis

Plantagoside and its aglycone (5,7,3′,4′,5′-pentahydroxyflavanone), isolated from a 50% ethanol extract of Plantago major seeds (Plantaginaceae), were established to be potent inhibitors of the Maillard reaction . These compounds also inhibited the formation of advanced glycation end products in proteins in physiological conditions and inhibited protein cross-linking glycation .


Molecular Structure Analysis

Plantagoside has a molecular weight of 466.39 . It was found that plantagoside and its two isomers were investigated for the first time by IM-MS . Plantagoside compounds 32, 33, and 34 are flavonoids .


Chemical Reactions Analysis

The initial chemical modification step is the reaction between the free amino group of proteins and carbonyl group of glucose, which leads to the formation of fructosamines via Schiff bases, followed by the Amadori rearrangement .


Physical And Chemical Properties Analysis

Plantagoside has a molecular weight of 466.39 . It is a solid white to off-white substance .

Scientific Research Applications

Antioxidant Effects and Phytochemical Content

Plantago lanceolata, known for its health-beneficial phytochemicals, demonstrates considerable antioxidant effects. Methanolic extracts of this species show high antiradical and reducing activities, while water extracts possess strong β-carotene bleaching and ferrous ion chelating abilities. Phenolic profiling identified verbascoside as a major component, suggesting its role in the antioxidant capacity and potential for use in new food and pharmaceutical products (Bahadori et al., 2020).

Inhibition of Protein Glycation

Plantagoside from Plantago major seeds has been identified as a potent inhibitor of the Maillard reaction, a process contributing to the formation of advanced glycation end products (AGEs) in proteins. This inhibition suggests potential therapeutic applications for Plantagoside in preventing diabetic complications by inhibiting protein cross-linking glycation (Matsuura et al., 2014).

Respiratory Health Applications

Extracts from Plantago asiatica and Clerodendrum trichotomum, containing the phenolic glycoside acteoside, exhibit antiviral effects against the respiratory syncytial virus (RSV) both in vitro and in vivo. These findings suggest the potential for these extracts, and by extension, compounds like Plantagoside, in developing natural antiviral drug candidates (Chathuranga et al., 2019).

Immunomodulatory Effects

Phenylethanoid glycosides and polysaccharides from Plantago asiatica seeds have shown significant immunoenhancing activity by inducing the maturation of dendritic cells, which are crucial for initiating immune responses. This suggests potential applications in developing immunotherapeutic agents (Huang et al., 2009).

Wound Healing and Anti-inflammatory Activities

A hydroethanolic extract from Plantago australis, standardized in verbascoside, has demonstrated wound healing and anti-inflammatory activities in both in vitro and in vivo models. These effects are attributed to the promotion of keratinocyte migration and inhibition of inflammatory mediators, suggesting the therapeutic potential of Plantagoside-containing extracts in wound care (Sperotto et al., 2018).

Safety And Hazards

Plantagoside is not classified as a physical, health, or environmental hazard . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, it is advised to seek medical attention .

properties

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2/t12-,15+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFFBROYEDWRGB-NHXQFOETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229256
Record name Plantagoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plantagoside

CAS RN

78708-33-5
Record name (2S)-2-[3-(β-D-Glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78708-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plantagoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plantagoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLANTAGOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR4TR9587N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
N Rønsted, E Göbel, H Franzyk, SR Jensen, CE Olsen - Phytochemistry, 2000 - Elsevier
Data for 34 species of Plantago (Plantaginaceae), including subgen. Littorella (=Littorella uniflora), have been collected with regard to their content of iridoid glucosides and caffeoyl …
Number of citations: 174 www.sciencedirect.com
Q Zhou, W Lu, Y Niu, J Liu, X Zhang… - Journal of agricultural …, 2013 - ACS Publications
Twenty-eight seed samples of 12 Plantago species were investigated for their chemical compositions and anti-inflammatory, cellular antioxidant, and radical scavenging properties. A …
Number of citations: 69 pubs.acs.org
N Matsuura, T Aradate, C Kurosaka… - BioMed research …, 2014 - hindawi.com
… the formation of AGEs by plantagoside with different types of … skeletal structures of the aglycones of plantagoside (flavone, 4; … plantagoside and its aglycone against the Maillard …
Number of citations: 25 www.hindawi.com
H Yamada, T Nagai, N Takemoto, H Endoh… - Biochemical and …, 1989 - Elsevier
… , and a flavanone glucoside, plantagoside, was isolated as the inhibitor. Plantagoside was a specific … Plantagoside also inhibited α-mannosidase activities in mouse liver lysosomal and …
Number of citations: 39 www.sciencedirect.com
T Endo, H Taguchi, I Yosioka - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
… The structure of plantagoside was elucidated to be 1 on the … of plantagoside was established as (25)—3’—O—,8-D-glucopyranosyl—5,7,4’,5’—tetra— hydroxy flavanone. Plantagoside …
Number of citations: 37 www.jstage.jst.go.jp
H Gao, Z Liu, F Song, J Xing, Z Zheng, S Liu - Molecules, 2022 - mdpi.com
… In this study, plantagoside and its two isomers were investigated for the first time by IM-MS. Plantagoside compounds 32, 33, and 34 are flavonoids. By comparing compound 32 in PAL …
Number of citations: 5 www.mdpi.com
Y Najafian, SS Hamedi, MK Farshchi… - Electronic …, 2018 - ncbi.nlm.nih.gov
Plantago major has been used widely since ancient times, to manage a wide range of diseases including constipation, coughs and wounds. The aim of this study is to review the …
Number of citations: 116 www.ncbi.nlm.nih.gov
L Ji-Ping, T Ren-Chao, S Xiao-Meng, Z Hao-Yue… - Phytomedicine, 2021 - Elsevier
… Plantagoside is abundant in PDSE and almost absent in PASE. Both pentahydroxy flavanone and plantagoside are flavonoids and thus PDSE may have more flavonoids than does …
Number of citations: 16 www.sciencedirect.com
N Matsuura, C Sasaki, T Aradate, M Ubukata… - International Congress …, 2002 - Elsevier
An improvement of the Maillard reaction inhibitor screening system was carried out and led to the decrease of the background on fluorescent analysis with which we were able to …
Number of citations: 3 www.sciencedirect.com
LH Bajrai, AS Alharbi, MM El-Day, AG Bafaraj… - Molecules, 2022 - mdpi.com
… Further, MD simulation and post-simulation analysis support Plantagoside and Narcissoside for substantial stability in the binding pocket of viral protein contributed by hydrogen and …
Number of citations: 4 www.mdpi.com

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